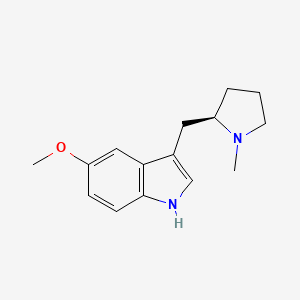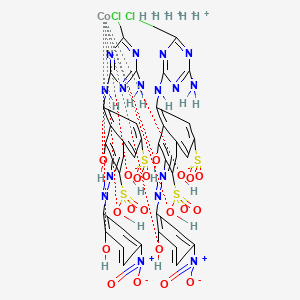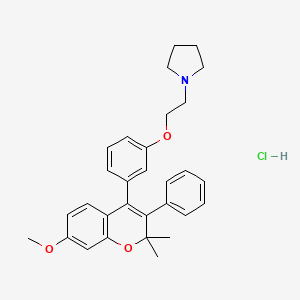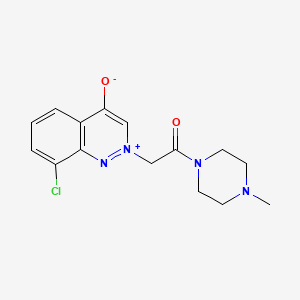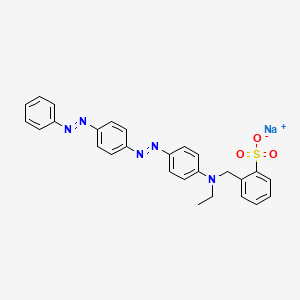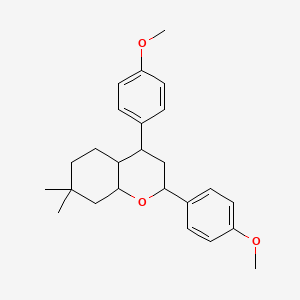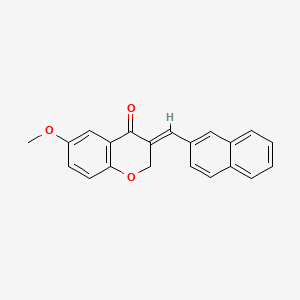
(E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,3-Dihidro-6-metoxi-3-(2-naftilmetileno)-4H-1-benzopirano-4-ona es un compuesto orgánico que pertenece a la clase de los benzopiranos. Los benzopiranos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas. Este compuesto, en particular, presenta un grupo metoxi y una parte naftilmetileno, que pueden contribuir a sus propiedades químicas y actividades biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-2,3-Dihidro-6-metoxi-3-(2-naftilmetileno)-4H-1-benzopirano-4-ona generalmente implica la condensación de materiales de partida apropiados en condiciones de reacción específicas. Un método común implica el uso de un precursor de benzopirano y un derivado de naftilmetileno en presencia de un catalizador básico o ácido. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol, y el producto se purifica mediante recristalización o cromatografía.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas de purificación automatizados para garantizar la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-2,3-Dihidro-6-metoxi-3-(2-naftilmetileno)-4H-1-benzopirano-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un grupo hidroxilo o más adelante un grupo carbonilo.
Reducción: El doble enlace en la parte naftilmetileno se puede reducir para formar un derivado dihidro.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) o el etóxido de sodio (NaOEt) se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir un derivado hidroxilado o carbonilado, mientras que la reducción puede producir un compuesto dihidro.
Aplicaciones Científicas De Investigación
Química
En química, (E)-2,3-Dihidro-6-metoxi-3-(2-naftilmetileno)-4H-1-benzopirano-4-ona se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que la convierte en un intermedio valioso en la síntesis orgánica.
Biología y medicina
En biología y medicina, este compuesto puede investigarse por sus posibles propiedades terapéuticas. Los benzopiranos son conocidos por sus actividades antioxidantes, antiinflamatorias y anticancerígenas, y (E)-2,3-Dihidro-6-metoxi-3-(2-naftilmetileno)-4H-1-benzopirano-4-ona puede exhibir efectos similares. La investigación puede centrarse en su capacidad para modular vías biológicas y su eficacia en modelos de enfermedades.
Industria
En la industria, este compuesto podría usarse en el desarrollo de productos farmacéuticos, agroquímicos o ciencia de los materiales. Sus propiedades químicas únicas pueden hacerlo adecuado para aplicaciones específicas, como la formulación de medicamentos o como precursor en la síntesis de materiales funcionales.
Mecanismo De Acción
El mecanismo de acción de (E)-2,3-Dihidro-6-metoxi-3-(2-naftilmetileno)-4H-1-benzopirano-4-ona probablemente implique la interacción con dianas moleculares y vías específicas. Por ejemplo, puede actuar como antioxidante al eliminar los radicales libres o como agente antiinflamatorio al inhibir las enzimas proinflamatorias. Se requerirían estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
2H-1-Benzopirano-2-ona (Cumarina): Conocida por sus propiedades anticoagulantes y antimicrobianas.
6-Metoxi-2H-1-benzopirano-2-ona (Escopoleína): Exhibe actividades antiinflamatorias y antioxidantes.
4H-1-Benzopirano-4-ona (Cromona): Se estudia por sus potenciales efectos anticancerígenos y antiinflamatorios.
Singularidad
(E)-2,3-Dihidro-6-metoxi-3-(2-naftilmetileno)-4H-1-benzopirano-4-ona es único debido a sus características estructurales específicas, como la parte naftilmetileno y el grupo metoxi. Estas características pueden conferir una reactividad química y una actividad biológica distintas en comparación con otros benzopiranos.
Propiedades
Número CAS |
130688-91-4 |
|---|---|
Fórmula molecular |
C21H16O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(3E)-6-methoxy-3-(naphthalen-2-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C21H16O3/c1-23-18-8-9-20-19(12-18)21(22)17(13-24-20)11-14-6-7-15-4-2-3-5-16(15)10-14/h2-12H,13H2,1H3/b17-11+ |
Clave InChI |
UFXOJFFIXZDTLD-GZTJUZNOSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)OC/C(=C\C3=CC4=CC=CC=C4C=C3)/C2=O |
SMILES canónico |
COC1=CC2=C(C=C1)OCC(=CC3=CC4=CC=CC=C4C=C3)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


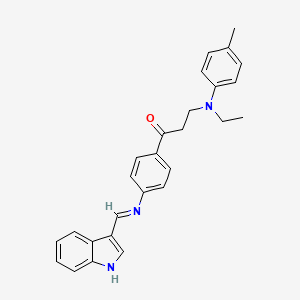
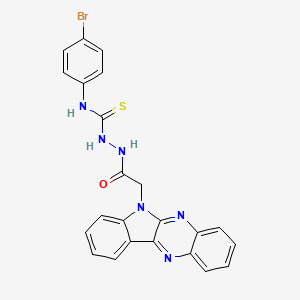

![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
